2-Nitro-4-(2,4,6-trifluorophenyl)phenol, 95%
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Overview
Description
2-Nitro-4-(2,4,6-trifluorophenyl)phenol, 95%, is a compound with a wide range of applications in the scientific research field. It is an aromatic compound belonging to the phenol family and has a molecular weight of 212.12 g/mol. The compound has a melting point of 63-67°C and a boiling point of 177-179°C. It is a colorless, crystalline solid with a pKa of 4.7 and a solubility in water of 0.3 g/L. It is also known as 2-nitro-4-trifluoromethylphenol and can be synthesized using a variety of methods.
Mechanism of Action
2-Nitro-4-(2,4,6-trifluorophenyl)phenol, 95%, acts as a proton acceptor in the presence of a strong base. This results in the formation of a hydroxy group which is then attacked by a nucleophile such as water. This results in the formation of a phenol which is then attacked by a nucleophile such as water. This results in the formation of a carboxylic acid which can then be further reacted with a variety of compounds.
Biochemical and Physiological Effects
2-Nitro-4-(2,4,6-trifluorophenyl)phenol, 95%, is not known to have any direct biochemical or physiological effects. However, it may act as a proton acceptor in the presence of a strong base, resulting in the formation of a hydroxy group which can then be attacked by a nucleophile such as water. This could potentially lead to the formation of a carboxylic acid which could have physiological effects.
Advantages and Limitations for Lab Experiments
2-Nitro-4-(2,4,6-trifluorophenyl)phenol, 95%, is an ideal compound for use in laboratory experiments due to its low cost, availability, and ease of synthesis. Additionally, it is a stable compound which can be stored without degradation. However, it should be noted that the compound is toxic and should be handled with caution.
Future Directions
There are a variety of potential future directions for the use of 2-Nitro-4-(2,4,6-trifluorophenyl)phenol, 95%. These include further research into its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, further research could be conducted into its potential use as a catalyst, surfactant, or other industrial chemical. Finally, further research could be conducted into its potential biochemical and physiological effects.
Synthesis Methods
2-Nitro-4-(2,4,6-trifluorophenyl)phenol, 95%, can be synthesized using a variety of methods. One method involves the reaction of 2-nitro-4-trifluoromethylphenol with a strong base such as sodium hydride. This reaction results in the formation of the desired compound. Another method involves the reaction of 2-nitro-4-trifluoromethylphenol with a strong acid such as hydrochloric acid. This reaction results in the formation of the desired compound.
Scientific Research Applications
2-Nitro-4-(2,4,6-trifluorophenyl)phenol, 95%, has a wide range of applications in the scientific research field. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of dyes and pigments, as well as in the synthesis of polymers. Additionally, it is used in the synthesis of catalysts, surfactants, and other industrial chemicals.
properties
IUPAC Name |
2-nitro-4-(2,4,6-trifluorophenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3NO3/c13-7-4-8(14)12(9(15)5-7)6-1-2-11(17)10(3-6)16(18)19/h1-5,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BABWEOCJTFFCEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2F)F)F)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686285 |
Source
|
Record name | 2',4',6'-Trifluoro-3-nitro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80686285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261902-80-0 |
Source
|
Record name | 2',4',6'-Trifluoro-3-nitro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80686285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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